molecular formula C17H20N8S B2940831 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2415510-81-3

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2940831
CAS No.: 2415510-81-3
M. Wt: 368.46
InChI Key: KRCAPKFDUBFBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic compound that features a unique combination of thiadiazole, piperazine, pyrazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-amine with piperazine under controlled conditions to form the intermediate 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine. This intermediate is then reacted with 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or pyrazole rings .

Mechanism of Action

The mechanism of action of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine lies in its combination of multiple heterocyclic moieties, which imparts a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-cyclopropyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8S/c1-12-19-14(11-15(20-12)25-6-2-5-18-25)23-7-9-24(10-8-23)17-22-21-16(26-17)13-3-4-13/h2,5-6,11,13H,3-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCAPKFDUBFBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(S3)C4CC4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.